3-(Isobutanoy)phenylboronic acid
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Overview
Description
3-(Isobutanoy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes an isobutanoyl group attached to a phenyl ring, further bonded to a boronic acid moiety.
Mechanism of Action
Target of Action
The primary target of 3-(Isobutanoy)phenylboronic acid is the palladium (II) complex . This compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron compound (such as this compound) is transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound is also environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to interact with various biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Cellular Effects
Boronic acid derivatives have been shown to interact with cell membranes, potentially influencing cell function
Molecular Mechanism
Boronic acids are known to interact with biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling, making them important to organic synthesis .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutanoy)phenylboronic acid typically involves the reaction of phenylboronic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group .
Industrial Production Methods: Industrial production methods for boronic acids often involve the electrophilic trapping of an organometallic reagent with a boric ester. For example, phenylmagnesium bromide can react with trimethyl borate to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3-(Isobutanoy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylboronic acids.
Scientific Research Applications
3-(Isobutanoy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the isobutanoyl group, making it less specific in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of an isobutanoyl group, which affects its reactivity and binding properties.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.
Uniqueness: 3-(Isobutanoy)phenylboronic acid is unique due to the presence of the isobutanoyl group, which enhances its specificity and binding affinity for certain molecules. This makes it particularly useful in applications where selective binding is crucial, such as in the development of sensors and drug delivery systems .
Properties
IUPAC Name |
[3-(2-methylpropanoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJZCTYFIECHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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